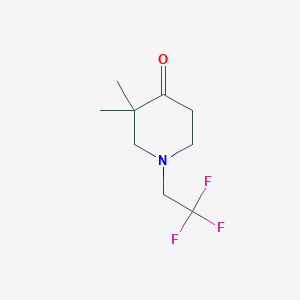

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO/c1-8(2)5-13(4-3-7(8)14)6-9(10,11)12/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFPVLVUNGLSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility Profile of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one in Organic Solvents: A Technical Guide

Executive Summary

In modern drug discovery and formulation, functionalized piperidines serve as critical building blocks, particularly in the synthesis of central nervous system (CNS) therapeutics such as mGluR5 modulators[1]. The compound 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one presents a unique physicochemical profile driven by its highly specific substitution pattern.

This whitepaper provides an in-depth analysis of its solubility behavior in various organic solvents. By applying thermodynamic principles—specifically Hansen Solubility Parameters (HSP)—and detailing field-proven experimental methodologies, this guide equips researchers with the causal understanding required to optimize solvent selection for synthesis, purification, and formulation workflows.

Structural Influence on Physicochemical Properties

To predict and manipulate the solubility of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one, one must first deconstruct the causality of its structural features. The solubility profile is not merely a list of data points; it is a direct consequence of intramolecular electronic and steric effects[2].

-

The 2,2,2-Trifluoroethyl Group: The introduction of fluorine atoms significantly alters the molecule's electronic landscape. The strong electron-withdrawing nature (negative inductive effect, -I) of the −CF3 group pulls electron density away from the piperidine nitrogen. This drastically reduces the basicity of the amine and its capacity to act as a hydrogen-bond acceptor[2]. Consequently, aqueous solubility plummets, while lipophilicity and affinity for fluorinated or halogenated organic solvents increase[3].

-

The 3,3-Dimethyl Substitution: The gem-dimethyl group adjacent to the carbonyl carbon introduces substantial steric bulk. This shielding effect hinders solvent molecules from easily accessing the ketone for dipole-dipole interactions or hydrogen bonding, further driving the molecule's preference for non-polar or moderately polar aprotic environments.

Caption: Structural features dictating the solubility profile of the fluorinated piperidone.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

Solubility is governed by the thermodynamic principle of "like dissolves like," mathematically formalized by4[4]. The total cohesive energy density is divided into three intermolecular forces:

-

δd (Dispersion forces): High in fluorinated and aliphatic systems.

-

δp (Polar forces): Maintained moderately by the piperidone carbonyl.

-

δh (Hydrogen bonding): Suppressed due to the −CF3 inductive effect and steric hindrance.

For poly-fluorinated and trifluoroethyl-containing compounds, the δd parameter strongly aligns with aromatic and halogenated solvents (e.g., Toluene, Dichloromethane), while the disparity in δh makes protic solvents (e.g., Water, Methanol) poor thermodynamic matches[5].

Quantitative Solubility Data

The following table summarizes the solubility profile of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one across standard organic solvent classes at 25°C.

| Solvent | Chemical Class | Estimated Solubility (mg/mL) | HSP Affinity (Ra) | Practical Application |

| Dichloromethane (DCM) | Halogenated | > 100 (Very Soluble) | High | Extraction, Primary synthesis solvent |

| Ethyl Acetate (EtOAc) | Ester | 50 - 100 (Soluble) | High | Chromatography, Workup |

| Toluene | Aromatic | > 50 (Soluble) | Medium-High | Reflux reactions, Azeotropic drying |

| Acetonitrile (MeCN) | Polar Aprotic | 20 - 50 (Soluble) | Medium | HPLC mobile phase preparation |

| Methanol (MeOH) | Polar Protic | 10 - 30 (Moderately Soluble) | Low-Medium | Recrystallization (as good solvent) |

| n-Hexane | Aliphatic | < 5 (Poorly Soluble) | Low | Recrystallization (as anti-solvent) |

| Water | Aqueous | < 0.1 (Practically Insoluble) | Very Low | Aqueous phase in liquid-liquid extraction |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, solubility must be measured thermodynamically rather than kinetically. The protocols below are designed as self-validating systems, minimizing common experimental artifacts such as non-specific binding and micro-particulate suspension.

Protocol A: Thermodynamic Shake-Flask Method

Causality of Design: A 24-hour equilibration ensures that the crystal lattice energy is fully overcome, yielding true thermodynamic solubility. We mandate the use of PTFE (Polytetrafluoroethylene) filters because the fluorinated nature of the analyte makes it prone to hydrophobic adsorption onto standard nylon or cellulose acetate membranes, which would artificially lower the quantified concentration.

-

Preparation: Add an excess of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one (approx. 150 mg) to a 2 mL amber glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined septum cap to prevent solvent evaporation.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for exactly 24 hours.

-

Phase Separation (Critical Step):

-

Centrifuge the vial at 10,000 rpm for 15 minutes. Reasoning: Centrifugation forces fine particulates out of suspension, preventing them from being forced through the filter in the next step.

-

Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL to saturate any potential binding sites on the membrane.

-

-

Quantification: Dilute the filtrate into the linear dynamic range of your validated HPLC-UV method and quantify against a standard curve.

Caption: Self-validating experimental workflow for thermodynamic solubility determination.

Protocol B: Inverse Gas Chromatography (IGC) for HSP Determination

For formulation scientists requiring exact δd , δp , and δh values,6 is the gold standard[6].

-

Stationary Phase Preparation: Dissolve the piperidone derivative in DCM and coat it onto an inert silanized chromatographic support (e.g., Chromosorb W) via rotary evaporation.

-

Column Packing: Pack the coated support into a stainless-steel GC column and condition under inert carrier gas (Helium) at 30°C.

-

Probe Injection: Inject a homologous series of probe solvents (e.g., alkanes, alcohols, ketones) with known HSP values at infinite dilution.

-

Data Acquisition: Measure the specific retention volume ( Vg0 ) for each probe.

-

Thermodynamic Calculation: Utilize the Flory-Huggins interaction parameter ( χ12 ) derived from the retention data to plot and calculate the partial solubility parameters of the fluorinated piperidone.

Conclusion

The solubility profile of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one is a textbook example of how targeted fluorination and steric manipulation govern macroscopic physical properties. By depressing the hydrogen-bond acceptor capability of the piperidine nitrogen, the trifluoroethyl group shifts the molecule's affinity away from aqueous and highly protic media, favoring halogenated, aromatic, and moderately polar aprotic solvents. Understanding this causality, and employing rigorous, self-validating thermodynamic protocols, ensures robust solvent selection in downstream pharmaceutical development.

References

- Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors.Google Patents (US11440922B2).

-

Solubility Parameters. ResearchGate. Available at:[Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem / ResearchGate. Available at:[Link]

-

Quantitative Analysis of Relationship between Hansen Solubility Parameters and Properties of Alkali Lignin/Acrylonitrile–Butadiene–Styrene Blends. PMC / National Institutes of Health. Available at:[Link]

-

Cloud Point Behavior of Poly(trifluoroethyl methacrylate) in Supercritical CO2–Toluene Mixtures. MDPI. Available at:[Link]

Sources

- 1. US11440922B2 - Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative Analysis of Relationship between Hansen Solubility Parameters and Properties of Alkali Lignin/Acrylonitrile–Butadiene–Styrene Blends - PMC [pmc.ncbi.nlm.nih.gov]

Boiling point and melting point of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

An In-Depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties—specifically the melting and boiling points—of the novel heterocyclic compound 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one. As direct experimental values for this specific molecule are not cataloged in current literature, this document outlines the foundational principles of structure-property relationships to predict these values. Furthermore, it serves as a practical handbook for researchers by providing detailed, field-proven experimental protocols for the empirical determination of these properties. This guide is intended for professionals in drug discovery, medicinal chemistry, and materials science who require a deep understanding of how to characterize novel chemical entities.

Introduction and Molecular Overview

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives, particularly piperidin-4-ones, are versatile intermediates in the synthesis of complex molecular architectures with a wide range of therapeutic applications, including anticancer and neuroprotective agents.[3][4] The subject of this guide, 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one, is a specialized derivative featuring two key modifications: gem-dimethyl groups at the C3 position and a trifluoroethyl group on the piperidine nitrogen.

These structural features are not arbitrary; they are designed to modulate the molecule's steric and electronic properties. The gem-dimethyl substitution can enforce specific conformations and may enhance metabolic stability. The N-trifluoroethyl group is particularly significant; the incorporation of fluorine is a common strategy in drug design to alter properties such as lipophilicity, metabolic stability, and binding affinity.[5]

A thorough understanding of the fundamental physical properties, such as melting and boiling points, is critical for the development of any new chemical entity. These parameters dictate purification strategies (distillation, recrystallization), formulation development, and provide insight into the intermolecular forces governing the substance's behavior.

Figure 1: Molecular Structure of the Target Compound.

Predictive Analysis of Melting and Boiling Points

The melting and boiling points of a substance are direct reflections of the strength of its intermolecular forces (IMFs).[1][3] By dissecting the structure of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one, we can predict the dominant forces at play.

Key Structural Features and Their Influence

-

Piperidin-4-one Core: The ketone group (C=O) introduces a significant dipole moment, leading to dipole-dipole interactions between molecules. This is a stronger force than the London dispersion forces found in nonpolar analogues.

-

Molecular Weight: The molecular formula is C9H14F3NO, giving a molecular weight of approximately 225.21 g/mol . Generally, higher molecular weight leads to stronger London dispersion forces and thus higher boiling points, all other factors being equal.[2]

-

Gem-Dimethyl Groups (C3): These groups increase the molecular weight and surface area. However, their bulky nature can disrupt efficient crystal packing, potentially leading to a lower melting point compared to a less substituted, more symmetrical analogue.[3]

-

N-(2,2,2-trifluoroethyl) Group: This is the most influential substituent.

-

High Electronegativity of Fluorine: The three fluorine atoms create a very strong dipole on the trifluoromethyl group, significantly increasing the overall polarity of the molecule. This enhances dipole-dipole interactions.

-

Lack of Hydrogen Bonding: Crucially, while the molecule contains nitrogen and oxygen, it lacks any N-H or O-H bonds. Therefore, it cannot act as a hydrogen bond donor. Its ability to act as a hydrogen bond acceptor (at the nitrogen or oxygen) is also sterically hindered and electronically weakened by the surrounding groups. The absence of strong hydrogen bonding networks means its boiling point will be considerably lower than that of analogous compounds possessing N-H or O-H functionalities.

-

Predicted Physicochemical Properties

Based on the structural analysis, we can make informed predictions. The compound is expected to be a solid or a high-boiling liquid at room temperature. The strong dipole-dipole interactions and significant molecular weight suggest a boiling point likely exceeding 200°C. The melting point is more difficult to predict due to the complex interplay of molecular symmetry and packing efficiency, but a value above room temperature is anticipated.

| Property | Predicted Value/Range | Rationale |

| Melting Point | 40 - 70 °C | Solid at room temperature due to polarity and molecular weight. The range is an estimate, as gem-dimethyl groups may disrupt crystal packing, lowering the value. |

| Boiling Point | 220 - 250 °C | High molecular weight and strong dipole-dipole forces from C=O and CF3 groups suggest a high boiling point. The absence of hydrogen bonding prevents it from being even higher. |

| Dominant IMFs | Dipole-Dipole, London Dispersion | The polar C=O and C-F bonds are the primary contributors. |

Synthesis and Purification: A Prerequisite for Measurement

Accurate determination of physical constants requires a highly pure sample. Impurities invariably depress and broaden the melting point range. A plausible synthetic route to obtain 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one is via N-alkylation of the corresponding piperidinone precursor.

Figure 2: General Synthetic and Purification Workflow.

Purification via vacuum distillation would be suitable if the compound is a liquid with sufficient thermal stability. If it is a solid, recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) would be the method of choice. The purity should be confirmed by analytical techniques such as NMR spectroscopy and LC-MS before proceeding.

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[6]

Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

-

Pure, dry sample of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Step-by-Step Procedure

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are not a fine powder, gently grind them using a mortar and pestle. This ensures uniform heat transfer.[7]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powder. A small amount of solid will enter the tube.

-

Packing the Sample: Tap the closed end of the capillary tube firmly on a hard surface to pack the solid down. Alternatively, drop the tube through a long, vertical glass tube to achieve tight packing. The final packed sample height should be 2-3 mm.[8]

-

Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly (10-20 °C/minute) to find a rough range.[7]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again, but at a much slower rate (1-2 °C/minute) as you approach the expected melting range.[8]

-

Recording the Melting Range:

-

T1: Record the temperature at which the first droplet of liquid becomes visible.

-

T2: Record the temperature at which the last crystal of the solid melts completely.

-

-

Reporting: The melting point is reported as the range from T1 to T2. A pure compound will have a sharp melting range (typically ≤ 1 °C).

Figure 3: Workflow for Capillary Melting Point Measurement.

Experimental Protocol: Boiling Point Determination

For a novel compound available in limited quantities, a micro boiling point determination using a Thiele tube is highly efficient. The principle relies on matching the sample's vapor pressure with the surrounding atmospheric pressure.[9][10]

Instrumentation and Materials

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (closed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Clamps and stand

Step-by-Step Procedure

-

Setup: Fill the Thiele tube with heating oil so the side arm is about two-thirds full. Secure the Thiele tube to a stand.

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end facing down.[11]

-

Assembly: Attach the test tube to the thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immersion: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level and the open side arm of the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube. The shape of the tube is designed to create convection currents that ensure uniform heating.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as slow bubbles. As the temperature approaches the boiling point, the sample's vapor will replace the air, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[11]

-

Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat. The liquid will begin to cool. The bubbling will slow and then stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this precise moment. This is the boiling point.

-

Barometric Pressure: For high accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[9]

Conclusion

While experimental data for 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one is not publicly available, a detailed analysis of its molecular structure allows for a robust prediction of its physical properties. The presence of a ketone and a trifluoroethyl group imparts significant polarity, suggesting it is a solid or high-boiling liquid, with an estimated boiling point in the 220-250 °C range. The lack of hydrogen bond donors is a critical feature that moderates its boiling point relative to hydroxyl or N-H containing analogues. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently synthesize, purify, and accurately characterize the melting and boiling points of this and other novel piperidinone derivatives, ensuring a solid foundation for further research and development.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

HSCprep. (2025). Understanding Melting and Boiling Points of Organic Compounds. HSCprep Chemistry. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points. Introductory Organic Chemistry. Available at: [Link]

-

University of Babylon. (n.d.). Determination of the melting point. College of Pharmacy. Available at: [Link]

-

Scribd. (n.d.). Boiling Point Determination Methods. Available at: [Link]

-

Westlab. (2023). Measuring the Melting Point. Westlab. Available at: [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link]

-

JoVE. (2020). Boiling Points - Procedure. Journal of Visualized Experiments. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

-

How to Organic Chemistry. (2022). Predicting boiling and melting points. Available at: [Link]

-

ACS Publications. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. Available at: [Link]

-

Millersville University. (n.d.). DETERMINATION OF MELTING POINTS. Available at: [Link]

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Gelin, P.-M., et al. (2014). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 19(6), 7246-7278. Available at: [Link]

-

MDPI. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Molecules. Available at: [Link]

-

Zheng, C., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6659. Available at: [Link]

Sources

- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 2. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. hscprep.com.au [hscprep.com.au]

- 4. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jove.com [jove.com]

Synthesis route and protocols for 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Application Note: Synthesis and Optimization Protocols for 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperidin-4-one

Executive Summary & Rationale

The incorporation of the 2,2,2-trifluoroethyl group into saturated nitrogen heterocycles is a premier structural modification in contemporary medicinal chemistry. It dramatically enhances metabolic stability, modulates amine basicity (pKa), and increases lipophilicity—factors that are crucial for blood-brain barrier (BBB) penetration and target residence time.

The target molecule, 3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperidin-4-one , serves as an advanced building block. The gem-dimethyl group at the C3 position provides steric bulk that restricts the piperidine ring conformation, while the reactive C4 ketone allows for versatile downstream functionalization (e.g., reductive amination, Wittig olefination, or Grignard addition). This guide details the causal mechanics and self-validating protocols required to synthesize this molecule efficiently.

Retrosynthetic Strategy & Mechanistic Causality

The most direct and highest-yielding route to this scaffold is the electrophilic N-alkylation of the commercially available precursor, 3,3-dimethylpiperidin-4-one hydrochloride.

-

The Electrophile Choice: Standard alkyl halides (like 2,2,2-trifluoroethyl bromide or iodide) exhibit notoriously sluggish SN2 reactivity. The strong electron-withdrawing nature of the adjacent −CF3 group destabilizes the SN2 transition state. To overcome this high activation energy barrier,[1]. The triflate is a superlative leaving group that readily facilitates the nucleophilic attack by the sterically hindered secondary amine[2].

-

The Base Choice: N,N-Diisopropylethylamine (DIPEA) is selected over stronger bases like NaH or KOtBu. Strong bases risk enolizing the C4 ketone, leading to unwanted aldol condensations or O-alkylation. DIPEA acts purely as a non-nucleophilic acid scavenger to neutralize the starting hydrochloride salt and the generated triflic acid[3].

-

The Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) provides the optimal dielectric constant to stabilize the polar transition state of the SN2 displacement without promoting side reactions.

Experimental Workflow Diagram

Experimental workflow for the N-trifluoroethylation of 3,3-dimethylpiperidin-4-one.

Step-by-Step Protocol: N-Trifluoroethylation

Self-Validating System: This protocol includes in-process controls (IPCs) to ensure the reaction is proceeding correctly before advancing to the purification stage.

Materials:

-

3,3-Dimethylpiperidin-4-one hydrochloride (1.0 eq)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous THF (10 mL per gram of starting material)

Procedure:

-

Preparation and Freebasing:

-

Charge an oven-dried, argon-purged round-bottom flask with 3,3-dimethylpiperidin-4-one hydrochloride (1.0 eq).

-

Suspend the salt in anhydrous THF.

-

Causality: Argon is used because the triflate electrophile is highly sensitive to moisture, which can prematurely hydrolyze it into trifluoroethanol and triflic acid.

-

Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 15 minutes. The suspension will change appearance as the free base is generated and DIPEA-HCl precipitates.

-

-

Electrophile Addition:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.5 eq) dropwise over 10 minutes.

-

Causality: Controlling the temperature during addition prevents any exothermic degradation of the triflate and minimizes polyalkylation or ring-opening side reactions[2].

-

-

Reaction Heating & Monitoring:

-

Remove the ice bath and gradually heat the reaction to 65–70 °C (reflux in THF).

-

Stir for 4 to 6 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1, visualized with KMnO4 ) or LC-MS. The starting material should be completely consumed, replaced by a higher- Rf , less polar product spot corresponding to the N-alkylated mass.

-

-

Quench and Workup:

-

Cool the mixture to room temperature. Quench by adding saturated aqueous NaHCO3 (equal volume to THF).

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Causality: NaHCO3 ensures any residual triflic acid is neutralized, preventing acid-catalyzed degradation or polymerization of the product ketone during concentration.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in Hexanes.

-

Evaporate the pure fractions to yield 3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperidin-4-one as a pale yellow to colorless oil.

-

Quantitative Data & Reaction Optimization Matrix

To assist in scaling and optimization, the following table summarizes the causal relationship between reaction parameters and expected outcomes based on established N-trifluoroethylation methodologies[2][3].

| Reaction Parameter | Condition A (Standard) | Condition B (Optimized for Speed) | Condition C (Sub-optimal) |

| Solvent | THF | DMF | Dichloromethane (DCM) |

| Base | DIPEA (3.0 eq) | K2CO3 (3.0 eq) | Triethylamine (TEA) |

| Temperature | 70 °C | 80 °C | Room Temperature |

| Time | 4 - 6 hours | 2 - 3 hours | > 24 hours |

| Expected Yield | 80 - 85% | 85 - 90% | < 40% (Incomplete) |

| Impurity Profile | Very Clean | Trace O-alkylation | High unreacted SM |

| Mechanistic Note | Best balance of yield and easy workup. | DMF requires extensive aqueous washes to remove. | SN2 is too slow at RT with this specific electrophile. |

References

-

Vorberg, R., et al. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine". Pharmaceuticals (MDPI). URL: [Link]

-

"Discovery of (3R,4R)-15: An Advanced Factor B Inhibitor Entering Phase 3 for Complement-Mediated Diseases". Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Application Note: 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one in Advanced Drug Discovery

Structural Rationale & Pharmacological Significance

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, frequently utilized to modulate target binding and physicochemical properties. However, standard basic piperidines often suffer from liabilities such as hERG channel inhibition (cardiotoxicity), poor passive membrane permeability, and rapid CYP450-mediated N-dealkylation.

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one is a privileged, dual-functionalized intermediate designed to overcome these exact limitations [1]. The strategic placement of its two defining moieties provides profound advantages for downstream active pharmaceutical ingredients (APIs):

-

The N-(2,2,2-Trifluoroethyl) Motif (Electronic Modulation): The strong electron-withdrawing nature of the trifluoromethyl group exerts a powerful inductive effect across the ethyl linker. This drastically attenuates the basicity of the piperidine nitrogen. While a standard N-isopropyl piperidine exhibits a pKa of ~9.6, the N-trifluoroethyl analog drops the pKa to < 3.0, rendering the amine essentially neutral at physiological pH [1]. This neutral state eliminates the electrostatic interactions required for hERG binding and prevents lysosomal trapping, thereby enhancing cellular potency and bioavailability [2]. Furthermore, the steric and electronic properties of the -CF3 group block oxidative N-dealkylation by CYP enzymes.

-

The 3,3-Dimethyl Motif (Conformational & Steric Control): The gem-dimethyl substitution adjacent to the C4-carbonyl serves two critical functions. First, it prevents enolization at the C3 position, shutting down a major pathway for metabolic oxidation. Second, it creates a rigid steric shield. During nucleophilic attacks at the C4-ketone (e.g., reductive amination), this steric bulk forces incoming reagents to approach from the less hindered face, enabling highly diastereoselective syntheses [3].

Metabolic pathway comparison: Standard basic piperidines vs. N-trifluoroethyl piperidines.

Physicochemical Profiling

The table below summarizes the causality behind selecting the trifluoroethyl substitution over standard alkyl groups, demonstrating the profound impact on basicity and lipophilicity.

Table 1: Impact of N-Alkylation on Piperidine Physicochemical Properties

| N-Substituent | Calculated pKa (Amine) | Relative hERG Liability | Metabolic Stability (Cl_int) | Primary Liability |

| -CH3 (Methyl) | 9.8 | High | Poor (Rapid N-demethylation) | Toxicity / Clearance |

| -CH(CH3)2 (Isopropyl) | 9.6 | High | Moderate | Toxicity |

| -CH2CH2F (Monofluoroethyl) | 7.3 | Moderate | Moderate | Partial hERG binding |

| -CH2CF3 (Trifluoroethyl) | < 3.0 | Low | Excellent | None (Optimal) |

Data synthesized from structure-activity relationship (SAR) studies on bromodomain and epigenetic probes [1][2].

Experimental Workflows & Methodologies

To utilize 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one effectively, researchers must account for the severe steric hindrance imparted by the 3,3-dimethyl group. Standard conditions often fail or result in poor yields. The following self-validating protocols are optimized for this specific scaffold.

Protocol A: Stereoselective Reductive Amination

Objective: Synthesis of 4-amino-3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperidines.

Causality & Reagent Rationale: Due to the 3,3-dimethyl group, imine formation is thermodynamically disfavored. Weak acids (like acetic acid) are insufficient. We utilize Titanium(IV) isopropoxide (Ti(OiPr)4) as a potent Lewis acid and water scavenger to force iminium formation. For reduction, Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it is mild enough to selectively reduce the iminium ion without reducing the unreacted, sterically hindered ketone into a 4-hydroxy byproduct [3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask under N2 atmosphere, dissolve 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one (1.0 eq, 5.0 mmol) and the primary amine (e.g., aniline derivative, 1.1 eq, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL).

-

Lewis Acid Activation: Dropwise add Ti(OiPr)4 (2.0 eq, 10.0 mmol) via syringe. Stir the reaction mixture at 60°C for 4 hours. Validation: Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 7:3, visualized by KMnO4).

-

Reduction: Cool the mixture to 0°C using an ice bath. Portion-wise add NaBH(OAc)3 (2.5 eq, 12.5 mmol) to control the exothermic release of hydrogen gas. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching (Critical Step): Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL). The titanium salts will precipitate as a thick white solid (TiO2). Add EtOAc (20 mL) and stir vigorously for 15 minutes.

-

Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove titanium salts, washing the filter cake with EtOAc (2x 10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography to isolate the target 4-aminopiperidine. The 3,3-dimethyl group typically directs the hydride attack to yield the trans-isomer as the major product (>85% dr).

Step-by-step workflow for the stereoselective reductive amination of hindered piperidones.

Protocol B: Grignard Addition for 4-Substituted-4-Hydroxypiperidines

Objective: Introduction of aryl or alkyl groups at the C4 position.

Causality & Reagent Rationale: The addition of organometallic reagents to 3,3-dimethylpiperidin-4-ones can be complicated by competitive enolization (though mitigated by the gem-dimethyl group) and steric repulsion. Using anhydrous Cerium(III) chloride (CeCl3) to form an organocerium intermediate prevents enolization and enhances the nucleophilicity of the Grignard reagent, ensuring high conversion.

Step-by-Step Methodology:

-

Activation of CeCl3: Vigorously stir anhydrous CeCl3 (1.5 eq) in anhydrous THF (10 mL) at room temperature for 2 hours under N2.

-

Organocerium Formation: Cool the suspension to -78°C. Dropwise add the desired Grignard reagent (R-MgBr, 1.5 eq). Stir for 1 hour at -78°C.

-

Nucleophilic Addition: Dropwise add a solution of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one (1.0 eq) in THF (5 mL). Maintain at -78°C for 3 hours. Validation: LC-MS analysis of a micro-aliquot quenched in MeOH should show >95% consumption of the starting mass (m/z 209).

-

Workup: Quench at -78°C with saturated aqueous NH4Cl (10 mL). Warm to room temperature, extract with EtOAc, dry, and concentrate.

Reaction Optimization Data

The table below outlines the optimization parameters for the reductive amination (Protocol A), validating the choice of Ti(OiPr)4 and NaBH(OAc)3.

Table 2: Optimization of Reductive Amination Conditions

| Entry | Solvent | Lewis Acid / Additive | Reductant | Conversion (%) | Diastereomeric Ratio (trans:cis) |

| 1 | THF | AcOH (1.0 eq) | NaBH(OAc)3 | < 10% | N/A |

| 2 | MeOH | None | NaBH3CN | 25% | 60:40 |

| 3 | DCE | Ti(OiPr)4 (2.0 eq) | NaBH4 | 60% | 70:30 (High byproduct) |

| 4 | DCE | Ti(OiPr)4 (2.0 eq) | NaBH(OAc)3 | > 95% | 88:12 |

Note: Entry 4 represents the self-validating optimal system, minimizing the reduction of the starting ketone while maximizing stereocontrol.

References

-

Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. ACS Medicinal Chemistry Letters.[Link]

-

Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide. Journal of Medicinal Chemistry.[Link]

-

Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry.[Link]

Scale-up manufacturing process for 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

An Application Guide to the Scale-Up Manufacturing of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one, a fluorinated heterocyclic ketone of significant interest as a versatile building block in medicinal chemistry and drug development.[1][2] The introduction of a trifluoroethyl group can enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs).[3] This guide moves beyond a simple recitation of steps to detail a robust and scalable two-stage synthetic pathway. We will explore the underlying chemical principles, justify the selection of reagents and process parameters, and outline a framework for process analytical technology (PAT) to ensure quality and consistency. The protocols provided are designed for scientists and engineers transitioning from laboratory-scale synthesis to pilot or industrial-scale production.

Strategic Overview of the Synthetic Pathway

The manufacturing process is logically divided into two primary stages: the construction of the piperidin-4-one core followed by the strategic introduction of the trifluoroethyl moiety. This decoupled approach allows for discrete optimization and quality control at each critical juncture.

-

Stage 1: Synthesis of 3,3-Dimethylpiperidin-4-one. This stage employs a modified Mannich-type condensation reaction, a classic and highly effective method for constructing the piperidin-4-one scaffold.[4][5] This reaction is chosen for its convergence and atom economy, which are paramount for cost-effective, large-scale manufacturing.

-

Stage 2: N-Trifluoroethylation. The secondary amine of the piperidinone intermediate is alkylated using a modern, catalyst-free reductive amination approach. This method utilizes trifluoroacetic acid (TFA) as an inexpensive and stable fluorine source in conjunction with a silane reductant, thereby avoiding the use of pyrophoric or highly reactive reagents that pose significant safety and handling challenges at scale.[3][6]

Below is a conceptual diagram of the proposed synthetic route.

Caption: Proposed two-stage synthetic pathway.

Stage 1 Protocol: Synthesis of 3,3-Dimethylpiperidin-4-one

This protocol details the synthesis of the key intermediate. The reaction is a variation of the Robinson-Schöpf reaction, which involves the condensation of a primary amine, a dialdehyde equivalent (generated in situ), and a ketone.[7][8][9]

Step-by-Step Methodology (1 kg Scale)

-

Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with acetone (6.0 L).

-

Initial Cooling: Begin agitation and cool the acetone to 0-5 °C using a circulating chiller.

-

Reagent Preparation: In a separate vessel, prepare a solution of methylamine hydrochloride (1.35 kg, 20.0 mol) in water (2.0 L).

-

Slow Addition: Slowly add the methylamine hydrochloride solution to the cold acetone over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Formaldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.62 L, 20.0 mol) dropwise to the reaction mixture over 2-3 hours. Maintain the temperature between 5-10 °C. An exotherm is expected and must be carefully controlled.

-

Reaction & Monitoring: Allow the reaction to stir at 10-15 °C for 12-18 hours. Monitor the reaction progress by withdrawing aliquots and analyzing via GC-MS for the disappearance of starting materials.

-

Workup - Basification: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to >12. This step neutralizes the hydrochloride salt and liberates the free base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 4 L).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3,3-dimethylpiperidin-4-one as an oil.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure intermediate.

Stage 2 Protocol: N-Trifluoroethylation

This stage employs a robust and scalable method for the trifluoroethylation of the secondary amine intermediate. The reaction avoids harsh reductants and proceeds in conventional glassware without the rigorous exclusion of air or moisture.[3][10]

Step-by-Step Methodology (1 kg Scale)

-

Reactor Setup: Charge a 20 L jacketed reactor with 3,3-dimethylpiperidin-4-one (1.0 kg, 7.08 mol) and tetrahydrofuran (THF, 8.0 L).

-

Inert Atmosphere: Purge the reactor with nitrogen.

-

Reagent Addition: Add trifluoroacetic acid (TFA, 0.93 L, 12.4 mol, 1.75 equiv.) to the solution. A mild exotherm may be observed.

-

Reductant Addition: Slowly add phenylsilane (PhSiH₃, 1.75 L, 14.16 mol, 2.0 equiv.) to the mixture over 1 hour. Control the addition rate to manage gas evolution and any exotherm.

-

Heating and Monitoring: Heat the reaction mixture to 65-70 °C and maintain for 16-24 hours. The reaction should be monitored by HPLC-MS until the starting piperidinone is consumed (<1% remaining).

-

Workup - Quenching: Cool the reaction to room temperature and quench by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~8-9.

-

Extraction: Extract the product with ethyl acetate (3 x 5 L).

-

Washing: Combine the organic layers and wash with brine (1 x 3 L).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be purified by flash column chromatography for high purity materials or by fractional vacuum distillation for bulk production.[11][12] Crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may also be an effective final purification step.[4][13]

Process Optimization and In-Process Controls

Transitioning from lab to plant requires a deep understanding of how process parameters affect the final product. Implementing a Process Analytical Technology (PAT) framework is crucial for building quality into the process by design, rather than testing it in post-production.[14][15]

Critical Process Parameters (CPPs) and Quality Attributes (CQAs)

The table below summarizes key parameters that must be controlled to ensure the desired quality attributes are consistently met.

| Stage | Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) | Justification & PAT Monitoring Tool |

| 1. Piperidinone Synthesis | Temperature during additions | Impurity Profile (e.g., formation of by-products) | Low temperature minimizes side reactions. Monitor with: In-situ temperature probes. |

| Reagent Addition Rate | Reaction Selectivity, Safety (Exotherm) | Controlled addition prevents runaway reactions. Monitor with: Automated dosing pumps, real-time calorimetry. | |

| 2. N-Trifluoroethylation | Stoichiometry of PhSiH₃ | Reaction Completion, Yield | Excess silane ensures complete reduction of the iminium intermediate. Monitor with: In-line FTIR or Raman to track disappearance of starting material. |

| Reaction Temperature & Time | Yield and Purity | Ensures sufficient energy for the reaction to proceed to completion without significant degradation. Monitor with: At-line HPLC-MS. | |

| 3. Purification | Distillation Vacuum Pressure | Final Product Purity | Precise vacuum control is essential for separating the product from high-boiling impurities. Monitor with: Digital vacuum gauges. |

Manufacturing Workflow with PAT Integration

The following diagram illustrates a modern, controlled manufacturing workflow incorporating PAT for real-time monitoring and control.

Caption: PAT-integrated manufacturing workflow.

Safety Considerations

Industrial-scale chemical synthesis requires stringent adherence to safety protocols.

-

2,2,2-Trifluoroethanol & Derivatives (e.g., TFA): These compounds are toxic and corrosive.[16][17] All handling must be done in well-ventilated areas or closed systems. Personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, and face shields.[18] Emergency eyewash stations and safety showers must be readily accessible.

-

Piperidine Derivatives: Piperidines can be toxic and flammable.[19] Avoid inhalation of vapors and contact with skin. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[20]

-

Pressure and Gas Evolution: The N-trifluoroethylation step involves the reaction of a silane with an acid, which can generate hydrogen gas. The reactor must be properly vented, and the addition of the silane must be controlled to manage the rate of gas evolution.

References

-

Pharmaguideline. (n.d.). Process Analytical Technology (PAT) in Pharmaceuticals. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Retrieved from [Link]

- Singh, R., & Kumar, R. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-8.

-

Vaisala. (2024). Process Analytical Technology: Enhancing Pharma Development. Retrieved from [Link]

- Cogdill, R. P., et al. (2009). Process analytical technology in the pharmaceutical industry: A toolkit for continuous improvement.

- Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

- Langlois, M., et al. (1992). Synthesis of Derivatives of 1, 2, 6-Trisubstttuted-4-Piperidones.

- Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

- Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A Simple, Inexpensive, and Mild Reduction of N-Acyl-2,3-dihydro-4-pyridones to 4-Piperidones. The Journal of Organic Chemistry, 66(6), 2181–2182.

- White, J. D., et al. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(2), 145-156.

-

Denton, R. M., et al. (2017). Trifluoroethylation reactions of secondary amines. Isolated yields... ResearchGate. Retrieved from [Link]

- Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron, 59(17), 2953-2989.

- Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- Martin, M. W. (1939). U.S. Patent No. 2,166,584. Washington, DC: U.S.

- Chen, Y., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(21), 5139.

-

Loba Chemie. (2016). Safety Data Sheet: 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS. Retrieved from [Link]

- Zhang, W., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science, 14(15), 4055-4061.

-

Kangmei Chemical. (n.d.). 2,2,2-Trifluoroethylamine. Retrieved from [Link]

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Rowles, I., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21104–21110.

- CN105906513A. (2016). Preparation method of trifluoroethylamine.

- Sundberg, R. J. (1986). Piperidine Synthesis. DTIC.

- Hearne, G. W., & Buls, V. W. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.

- Vilgelm, A. E., et al. (2021). Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). The Journal of Organic Chemistry, 86(18), 12625–12635.

-

ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]

- Stevens, R. V., & Lee, A. W. M. (1982). Stereochemistry of the Robinson-Schoepf reaction. A stereospecific total synthesis of the ladybug defense alkaloids precoccinelline and coccinelline. Journal of the American Chemical Society, 104(18), 5045–5047.

- Cognitive Market Research. (2025). 222 Trifluoroethylamine Market Analysis 2026.

- Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Zhang, J., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4879–4884.

- Zhang, J., et al. (2023).

- Chambers, R. D., et al. (1999). U.S. Patent No. 5,859,255. Washington, DC: U.S.

- Pitre, S. P., & Rovis, T. (2023). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Wang, M., et al. (2017). CA Patent No. 2,738,246. Canadian Intellectual Property Office.

- Arulraj, R., & Sivakumar, S. (2021).

-

Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]

- Karthikeyan, J., et al. (2013). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy and Pharmacology, 65(4), 467-486.

- Laschat, S., & Kunz, H. (1992). Synthesis of Piperidines. Synthesis, 1992(01), 90-100.

Sources

- 1. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Robinson-Schöpf Reaction | Ambeed [ambeed.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]

- 14. Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 15. fda.gov [fda.gov]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

- 18. lobachemie.com [lobachemie.com]

- 19. peptide.com [peptide.com]

- 20. tcichemicals.com [tcichemicals.com]

Improving reaction yield in the synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The introduction of a trifluoroethyl group onto the piperidine nitrogen presents unique challenges, primarily due to the electron-withdrawing nature of the fluorine atoms, which can influence the nucleophilicity of the amine and the stability of intermediates. This document provides in-depth, field-proven insights to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one?

A1: A prevalent and logical two-step approach is generally employed. The first step involves the synthesis of the 3,3-dimethyl-piperidin-4-one precursor. The second, and more challenging step, is the N-alkylation of this piperidine with a suitable 2,2,2-trifluoroethylating agent.

Q2: Why is the N-trifluoroethylation step often problematic?

A2: The primary challenge lies in the reactivity of the trifluoroethylating agent and the potential for side reactions. The strong electron-withdrawing effect of the three fluorine atoms can make the ethyl group less susceptible to nucleophilic attack. Furthermore, common issues in N-alkylation, such as over-alkylation, can still occur, leading to the formation of quaternary ammonium salts.[1][2] The synthesis of fluorinated heterocyclic compounds can be complex, and the introduction of fluorine atoms can increase the intricacy of the synthesis.[3][4]

Q3: What are the most critical parameters to control during the N-alkylation reaction?

A3: The key parameters to control are:

-

Choice of Base: A non-nucleophilic, moderately strong base is crucial to deprotonate the piperidine nitrogen without competing in the alkylation reaction.

-

Alkylating Agent: The reactivity of the 2,2,2-trifluoroethylating agent is a significant factor. More reactive agents can increase the reaction rate but may also promote side reactions.

-

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

-

Temperature: Careful temperature control is necessary to balance the reaction rate with the minimization of side products.

Q4: Is reductive amination a viable alternative for this synthesis?

A4: Yes, reductive amination is an excellent alternative and often preferred to direct alkylation.[5][6][7] This method involves the reaction of 3,3-dimethyl-piperidin-4-one with trifluoroacetaldehyde, followed by in-situ reduction of the resulting iminium ion. This approach can offer better control and minimize the risk of over-alkylation.[5][6]

Troubleshooting Guide: Low Reaction Yield in N-Trifluoroethylation

This guide addresses the common issue of low yield during the N-alkylation of 3,3-dimethyl-piperidin-4-one with a 2,2,2-trifluoroethylating agent.

Problem: Minimal or No Formation of the Desired Product

Potential Cause 1: Insufficiently Reactive Alkylating Agent

The choice of the leaving group on the trifluoroethylating agent is critical. 2,2,2-trifluoroethyl halides (Cl, Br, I) are often less reactive than triflates or tosylates.

-

Solution: Employ a more reactive alkylating agent such as 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) or 2,2,2-trifluoroethyl tosylate (CF₃CH₂OTs). Triflate is an excellent leaving group, significantly enhancing the electrophilicity of the ethyl group.[8]

Potential Cause 2: Inappropriate Base

The selected base may be too weak to deprotonate the secondary amine effectively, or it might be sterically hindered.

-

Solution: Switch to a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For more hindered systems, a stronger base like sodium hydride (NaH) can be used, although it requires careful handling under anhydrous conditions.

Potential Cause 3: Suboptimal Reaction Temperature

The reaction may have a high activation energy that is not being overcome at room temperature.

-

Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals to find the optimal temperature that promotes product formation without significant decomposition or side product formation.

Problem: Significant Formation of Byproducts

Potential Cause 1: Over-alkylation

The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[1][2]

-

Solution:

-

Control Stoichiometry: Use a slight excess of the 3,3-dimethyl-piperidin-4-one (1.1-1.2 equivalents) relative to the trifluoroethylating agent.

-

Slow Addition: Add the trifluoroethylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.

-

Potential Cause 2: Side Reactions with the Ketone Moiety

Under strongly basic conditions, the ketone at the 4-position can undergo side reactions like self-condensation.

-

Solution:

-

Protecting Group: Protect the ketone as a ketal (e.g., ethylene ketal) before the N-alkylation step.[1] The ketal is stable to the basic conditions of the alkylation and can be easily removed afterward with an acidic workup.

-

Milder Base: Use a milder base such as potassium carbonate instead of stronger bases like sodium hydride.

-

Experimental Protocols

Protocol 1: N-Trifluoroethylation via Direct Alkylation (with Protection)

Step 1: Protection of the Ketone

-

To a solution of 3,3-dimethyl-piperidin-4-one (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected piperidine.

Step 2: N-Trifluoroethylation

-

Dissolve the protected 3,3-dimethyl-4,4-ethylenedioxy-piperidine (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq).

-

Slowly add 2,2,2-trifluoroethyl triflate (1.1 eq) to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Filter off the inorganic salts and concentrate the filtrate.

Step 3: Deprotection

-

Dissolve the crude N-alkylated product in a mixture of acetone and 2M HCl.

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 2: N-Trifluoroethylation via Reductive Amination

-

To a solution of 3,3-dimethyl-piperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE), add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[5][9]

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

| Parameter | Direct Alkylation | Reductive Amination |

| Starting Materials | Protected Piperidine, CF₃CH₂OTf | Piperidine, CF₃CHO |

| Key Reagents | K₂CO₃ | NaBH(OAc)₃, Acetic Acid |

| Number of Steps | 3 (Protection, Alkylation, Deprotection) | 1 (One-pot) |

| Common Side Products | Quaternary Ammonium Salt | Over-reduction (minor) |

| Typical Yield | Moderate to Good | Good to Excellent |

| Advantages | Established methodology | Better control, avoids over-alkylation |

| Disadvantages | Multiple steps, potential for over-alkylation | Requires careful control of iminium formation |

Visualizations

Reaction Pathway: Direct N-Trifluoroethylation

Caption: Workflow for direct N-trifluoroethylation with protection.

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low yield issues.

References

- BenchChem. (n.d.). Technical Support Center: N-Alkylation of 4-Piperidone Ethylene Ketal.

- BenchChem. (n.d.). Managing side reactions in piperidine functionalization.

- Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

- Li, Y., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters.

- Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- DTIC. (2025). Piperidine Synthesis.

- Nature. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

- Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.

- PMC. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds.

- MDPI. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.

- ScienceDirect. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

- DOI. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.

- ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields....

- RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.

- BenchChem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.

- PMC. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.

- ResearchGate. (2025). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

- Semantic Scholar. (1995). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity.

- Wordpress. (n.d.). Reductive Amination.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Chromatographic purification techniques for 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Welcome to the Technical Support Center for the chromatographic purification of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one . This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of fluorinated, sterically hindered piperidine building blocks.

Below, you will find targeted troubleshooting FAQs, quantitative separation data, and self-validating experimental protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q: Why do I experience massive product loss during solvent removal after flash chromatography? A: Fluorinated piperidines exhibit unusually high volatility. The strong electronegativity of the fluorine atoms tightly holds electron density, reducing intermolecular polarizability and van der Waals forces. This drastically lowers the boiling point relative to non-fluorinated analogs. As noted in recent synthetic literature, the purification and isolation of volatile, unprotected fluorinated piperidines is notoriously challenging[1]. Actionable Fix: Keep rotary evaporator water bath temperatures strictly ≤30∘C and vacuum >100 mbar . Avoid leaving the purified product on a high-vacuum Schlenk line or lyophilizer for extended periods without a trapping mechanism.

Q: Why does my compound show almost no UV signal, even at high concentrations? A: 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one lacks an extended conjugated π -system. The only chromophore is the isolated ketone at position 4, which exhibits a symmetry-forbidden n→π∗ transition around 280 nm (resulting in an extremely low molar absorptivity, ϵ≈10−30 ) and end-absorption near 210 nm. Actionable Fix: Do not rely on UV detection at 254 nm. Switch to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) to trigger fraction collection.

Q: Will this compound suffer from severe peak tailing on silica like standard piperidines? A: No, it will exhibit significantly better peak shape than standard alkyl piperidines. The strongly electron-withdrawing 2,2,2-trifluoroethyl group exerts a powerful inductive effect (-I) through the alkyl chain, drastically reducing the electron density on the piperidine nitrogen. Chemoinformatic studies and calculated pKa values of fluorinated piperidines demonstrate a neat decrease in basicity compared to non-fluorinated analogues[2]. Causality: This reduced basicity minimizes secondary ion-exchange interactions with acidic silanol groups on the stationary phase, which are the primary cause of amine peak tailing.

Part 2: Quantitative Chromatographic Data

When purifying this target compound, the most common synthetic impurity is the unreacted starting material (3,3-dimethylpiperidin-4-one) or over-alkylated byproducts. The table below summarizes the physicochemical differences exploited during chromatography.

| Property | 3,3-Dimethylpiperidin-4-one (Impurity) | 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one (Target) |

| Estimated Basic pKa | ∼9.5 (Strongly basic) | ∼6.5 (Weakly basic) |

| Tailing Factor (Silica) | High ( >2.0 ) | Low ( <1.2 ) |

| Relative Volatility | Moderate | High |

| Retention (RP-C18) | Low (Elutes near void volume) | Moderate (Retained via lipophilic CF3 group) |

| Optimal Detection | UV (210 nm) / MS / ELSD | MS / ELSD / CAD |

Part 3: Purification Workflow & Decision Tree

Workflow for the chromatographic purification of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Normal Phase Flash Chromatography (Scale: > 1g)

Objective: Separate the target compound from polar unreacted amines and alkylating agents using orthogonal phase polarity.

-

Sample Preparation: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Self-Validation Check: Do not use methanol as a loading solvent; its high hydrogen-bonding capacity will disrupt the silica-analyte interaction and cause severe band broadening.

-

Column Equilibration: Equilibrate a standard irregular silica gel column (40-63 µm) with 100% Hexane.

-

Detection Setup: Connect an ELSD or CAD in-line. Set the ELSD drift tube temperature to 40∘C . Causality: A low drift tube temperature ensures the volatile fluorinated product is not evaporated along with the mobile phase prior to detection.

-

Gradient Elution:

-

0–5 min: 100% Hexane (Isocratic hold to wash out non-polar fluorinated byproducts).

-

5–25 min: Linear gradient from 0% to 30% Ethyl Acetate in Hexane.

-

Mechanism: The target compound will elute in this window due to the lipophilic nature of the CF3 group. Unreacted 3,3-dimethylpiperidin-4-one will remain strongly retained on the column due to its higher basicity.

-

-

Recovery: Pool fractions containing the target mass. Evaporate under reduced pressure with a water bath strictly ≤30∘C and vacuum no lower than 100 mbar.

Protocol B: Preparative RP-HPLC-MS (Scale: < 1g)

Objective: High-purity isolation for biological assays or structural characterization.

-

System Setup: Utilize a preparative C18 column (e.g., Luna C18 or equivalent)[3]. Equip the system with a mass spectrometer (ESI+) for fraction triggering.

-

Mobile Phase Preparation:

-

Gradient Method: Run a linear gradient from 5% B to 95% B over 20 minutes. Flow rate must be scaled to column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

-

Fraction Collection: Trigger collection on the [M+H]+ mass of the target compound ( m/z≈210.2 ).

-

Lyophilization: Freeze the collected fractions and lyophilize. Caution: Monitor the lyophilization closely; prolonged exposure to high vacuum after the ice matrix sublimates can lead to product sublimation.

References

-

[1] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC | Source: nih.gov | URL:

-

[2] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry | Source: acs.org | URL:

-

[3] Photolysis Products of Fluorinated Pharmaceuticals | Source: oup.com | URL:

Sources

Technical Support Center: Minimizing Side Products in 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of 3,3-dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one.

The introduction of a 2,2,2-trifluoroethyl group is a highly effective strategy in medicinal chemistry to modulate the pKa of tertiary amines, thereby reducing P-glycoprotein (MDR1) and BCRP efflux and improving brain penetrance[1]. While the core scaffold, 3,3-dimethylpiperidin-4-one, is readily synthesized via modified Mannich condensations[2], its subsequent N -alkylation with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) presents significant chemoselectivity challenges. The triflate is a powerful electrophile, yet it is highly susceptible to hydrolysis, and the basic conditions required for alkylation often trigger competing side reactions[3].

Reaction Pathways & Mechanistic Pitfalls

To successfully optimize this synthesis, one must first understand the competing mechanistic pathways. The secondary amine is the desired nucleophile, but the C5 alpha-protons of the ketone are acidic. If an inappropriate base is selected, enolization occurs, leading to aldol dimerization.

Reaction pathways showing desired N-alkylation versus common side reactions.

Troubleshooting FAQs

Q: Why am I seeing significant amounts of heavy masses ( m/z ~235) on LC-MS instead of my target product? A: You are observing the Aldol condensation dimer of the starting material. 3,3-Dimethylpiperidin-4-one lacks alpha-protons at C3 (due to the gem-dimethyl group), but it possesses reactive alpha-protons at C5 . When strong, hard bases (e.g., NaH , KOtBu ) are used, or if the reaction is heated too rapidly, the base deprotonates the C5 position to form an enolate. This enolate attacks the C4 ketone of another starting material molecule, ejecting water and forming a dimer ( [M+H]+=235.3 ). Causality-driven solution: Switch to a weaker, non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA). DIPEA is basic enough to scavenge the triflic acid byproduct of the N -alkylation but lacks the thermodynamic strength to significantly enolize the ketone.

Q: My reaction conversion is stalling at 20%, and I see mostly unreacted starting material. What is degrading my electrophile? A: 2,2,2-Trifluoroethyl triflate is extremely sensitive to moisture. In the presence of trace water, the triflate rapidly hydrolyzes to 2,2,2-trifluoroethanol and triflic acid[3]. Because the CF3 group inductively withdraws electron density, the SN2 transition state is higher in energy than a standard ethylation, meaning the reaction is relatively slow. If water is present, hydrolysis outcompetes N -alkylation. Causality-driven solution: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous solvents (stored over molecular sieves), and verify the integrity of your CF3CH2OTf stock via 1H NMR before use (look for the absence of the broad -OH peak from the alcohol).

Q: How do I minimize O -alkylation (enol ether formation) versus N -alkylation? A: According to Hard-Soft Acid-Base (HSAB) theory, polar aprotic solvents (like DMF or DMSO) heavily solvate cations, leaving the "hard" oxygen enolate highly exposed and reactive, which drives O -alkylation. Causality-driven solution: Shift to a less polar solvent such as Toluene or Dichloromethane (DCM). In non-polar solvents, the softer nitrogen nucleophile dominates the SN2 attack on the triflate, maximizing the yield of the target N -alkylated product.

Quantitative Condition Optimization